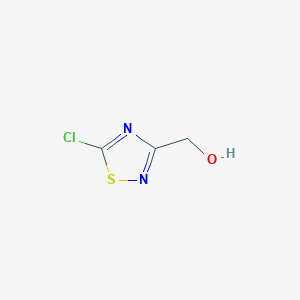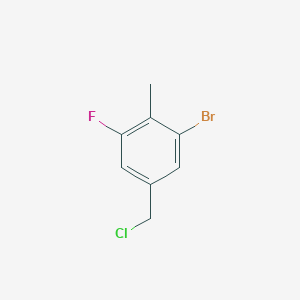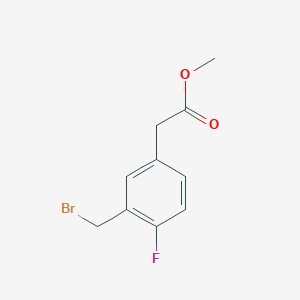
(4,4-Dimethylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dimethylcyclohexyl)benzene is an organic compound characterized by a benzene ring attached to a cyclohexane ring with two methyl groups at the 4-position of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethylcyclohexyl)benzene typically involves the alkylation of benzene with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the 4,4-dimethylcyclohexyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved yields. The use of high-pressure reactors and optimized catalysts can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (4,4-Dimethylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, converting the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, palladium on carbon (Pd/C).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Aplicaciones Científicas De Investigación
(4,4-Dimethylcyclohexyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific mechanical properties.
Mecanismo De Acción
The mechanism of action of (4,4-Dimethylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its structural features enable it to bind to specific active sites on proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Cyclohexylbenzene: Lacks the methyl groups on the cyclohexane ring, resulting in different chemical properties and reactivity.
(4-Methylcyclohexyl)benzene: Contains only one methyl group, leading to variations in steric effects and reactivity.
(4,4-Dimethylcyclohexyl)phenol: Similar structure but with a hydroxyl group, which significantly alters its chemical behavior and applications.
Uniqueness: (4,4-Dimethylcyclohexyl)benzene is unique due to the presence of two methyl groups at the 4-position of the cyclohexane ring, which influences its steric and electronic properties
Propiedades
Número CAS |
100794-17-0 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
(4,4-dimethylcyclohexyl)benzene |
InChI |
InChI=1S/C14H20/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clave InChI |
HBANEAUWVOSOON-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


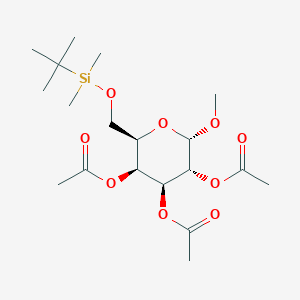
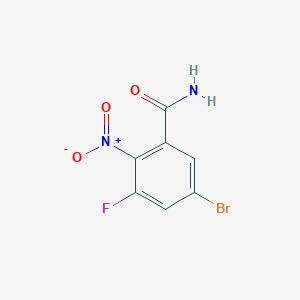
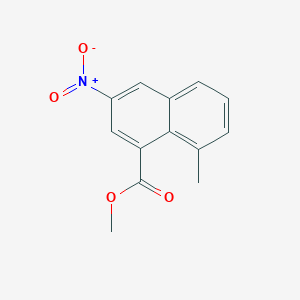
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
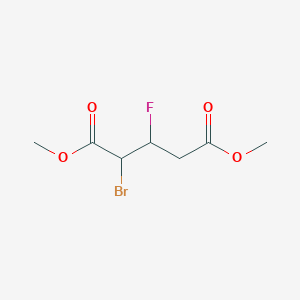

![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)

